DBCO-Sulfo-Link-Biotin
Description
Evolution of Bioorthogonal Reactions in Chemical Biology
The journey of bioorthogonal chemistry began with the need to overcome the limitations of traditional bioconjugation methods, which often required harsh conditions incompatible with living systems. pubcompare.ai Early examples of reactions adapted for biological settings included the condensation of aldehydes and ketones with hydrazides and aminooxy compounds. pubcompare.ai However, the presence of endogenous carbonyls limited their complete bioorthogonality. pubcompare.ai
A significant breakthrough came with the Staudinger ligation, developed by Bertozzi and her colleagues in 2000, which involves the reaction of an azide (B81097) with a triarylphosphine. chemsrc.comfishersci.sebroadpharm.com This reaction introduced the azide group as a nearly perfect bioorthogonal handle due to its small size and absence in most biological systems. broadpharm.com
The subsequent development of "click chemistry," a concept introduced by K. Barry Sharpless, M. G. Finn, and Hartmuth C. Kolb in 2001, further propelled the field. dcchemicals.cominterchim.fr The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became a cornerstone of click chemistry due to its high efficiency and selectivity. dcchemicals.comiris-biotech.de However, the cytotoxicity of the copper catalyst posed a significant hurdle for applications in living organisms. medkoo.comdcchemicals.com This limitation spurred the development of copper-free alternatives, marking a pivotal moment in the evolution of bioorthogonal chemistry. dcchemicals.comchemscene.com
Role of Biotin (B1667282) in Affinity-Based Labeling and Detection
Biotin, also known as vitamin B7, is a small molecule that plays a crucial role in various metabolic processes. medchemexpress.com In the realm of biotechnology, biotin is renowned for its exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. nih.govnih.gov This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range, making it essentially irreversible under most conditions. nih.gov
The process of attaching biotin to other molecules, known as biotinylation, has become a cornerstone of life sciences research. The small size of biotin (244.31 g/mol ) minimizes the risk of interfering with the function of the labeled molecule. Furthermore, the valeric acid side chain of biotin can be easily modified to incorporate various reactive groups for conjugation without affecting its binding to avidin or streptavidin.
Biotinylated molecules are invaluable for a wide array of applications, including:
Affinity Purification: Biotinylated proteins or other molecules can be readily isolated from complex mixtures using avidin or streptavidin immobilized on a solid support. nih.gov
Detection: The high affinity of the biotin-streptavidin interaction allows for highly sensitive detection in techniques such as ELISA, Western blotting, and immunohistochemistry. medchemexpress.com
Cellular Labeling and Imaging: Biotinylated probes can be used to label and visualize specific molecules on the cell surface or within cells. nih.gov
Protein-Protein Interaction Studies: Biotinylation is a key component of techniques like proximity labeling (e.g., BioID) to identify interacting proteins in their native cellular context.
The combination of the highly specific SPAAC reaction with the powerful biotin-streptavidin affinity system in a single reagent like DBCO-Sulfo-Link-Biotin provides researchers with a robust tool for advanced bioconjugation and analysis.
This compound: A Multifunctional Tool for Bioconjugation
This compound is a bifunctional reagent that exemplifies the synergy between bioorthogonal chemistry and affinity labeling. Its structure is thoughtfully designed with three key components: a dibenzocyclooctyne (DBCO) group, a sulfonate (Sulfo) group, and a biotin moiety.
| Component | Function |
| DBCO (Dibenzocyclooctyne) | Enables copper-free click chemistry (SPAAC) with azide-modified molecules for specific and bioorthogonal conjugation. |
| Sulfo Group | A negatively charged sulfonate group that enhances the water solubility of the reagent, making it ideal for use in aqueous biological buffers. |
| Biotin | Acts as a high-affinity tag for detection, purification, and immobilization through its strong interaction with streptavidin or avidin. |
The "Link" part of the name refers to the spacer arm that connects these functional moieties. The length and chemical nature of this linker can be crucial, as it can help to overcome steric hindrance, improving the accessibility of the biotin to the binding pocket of streptavidin.
Properties and Research Applications
This compound is particularly valuable for labeling biomolecules on the surface of living cells. The negatively charged sulfo group renders the molecule membrane-impermeable, ensuring that the labeling is restricted to the extracellular environment. dcchemicals.com
Detailed Research Findings:
Cell Surface Glycoprotein Labeling: In neuroscience research, this compound has been used to biotinylate glycoproteins on the surface of neuronal cells. This allowed for the analysis of changes in protein abundance related to pharmacological treatments in models of Alzheimer's disease.
Membrane Protein Dynamics: Studies on the Shaker voltage-activated potassium channel expressed in Xenopus oocytes have demonstrated the utility of this compound. It selectively labeled channels that had incorporated an azide-bearing non-canonical amino acid (azidohomoalanine), without affecting the channel's expression or trafficking. This highlights its effectiveness in studying membrane protein dynamics.
Extracellular Vesicle Tracking: Researchers have utilized this compound in combination with other DBCO-modified molecules to tag and track extracellular vesicles (EVs). Azide-labeled EVs were reacted with this compound and a fluorescent DBCO-dye, allowing for their isolation via streptavidin-coated beads and subsequent tracking. nih.gov
Antibody-Drug Conjugate (ADC) Development: this compound serves as a linker in the synthesis of ADCs. Its DBCO group can react with an azide-modified antibody, and the biotin can be used for purification or detection during the development process. Some variations of this linker are designed to be cleavable, allowing for the controlled release of a therapeutic payload. chemsrc.commedchemexpress.com
Comparative Data of DBCO-Biotin Reagents
| Compound | Key Features | Primary Applications |
| This compound | Contains a sulfo group for high water solubility; membrane-impermeable. | Labeling of cell surface proteins in aqueous environments; ADC development. |
| DBCO-Biotin | Lacks the sulfo group, resulting in lower water solubility. | General biotinylation in non-aqueous or mixed-solvent systems. |
| DBCO-PEG4-Biotin | Includes a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce aggregation. | Labeling of antibodies and other proteins where aggregation is a concern. |
| DBCO-S-S-PEG3-Biotin | Contains a cleavable disulfide bond within the spacer arm. | Reversible biotinylation for applications requiring the release of the labeled molecule. medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N5O7S2/c37-27(12-6-5-11-25-29-23(19-44-25)34-31(40)35-29)33-17-26(45(41,42)43)30(39)32-16-15-28(38)36-18-22-9-2-1-7-20(22)13-14-21-8-3-4-10-24(21)36/h1-4,7-10,23,25-26,29H,5-6,11-12,15-19H2,(H,32,39)(H,33,37)(H2,34,35,40)(H,41,42,43)/t23-,25-,26?,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEWKDCHVSWNBX-MXGHRJRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Dbco Sulfo Link Biotin: a Specialized Tool in Bioconjugation
Structural Features Enabling Bioorthogonal Reactivity and Aqueous Compatibility
The remarkable functionality of DBCO-Sulfo-Link-Biotin stems from its distinct structural components, which work in concert to facilitate bioorthogonal reactions in aqueous environments. These features include the DBCO moiety for copper-free click chemistry, a sulfo group for enhanced water solubility, and a biotin (B1667282) tag for strong affinity-based purification.
Dibenzocyclooctyne (DBCO) Moiety for SPAAC
The core of this compound's reactivity lies in its dibenzocyclooctyne (DBCO) group. creativepegworks.com This moiety is a type of strained alkyne, a key component in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). glenresearch.com Unlike other click chemistry reactions, SPAAC does not require a cytotoxic copper catalyst, making it ideal for use in living systems. broadpharm.com The high ring strain of the cyclooctyne (B158145) in the DBCO group allows it to react selectively and efficiently with azide-containing molecules to form a stable triazole linkage. glenresearch.combroadpharm.com This reaction is bioorthogonal, meaning it does not interfere with native biological processes. creativepegworks.combroadpharm.com
Sulfo Group for Enhanced Aqueous Solubility and Membrane Impermeability
A significant feature of this compound is the presence of a negatively charged sulfonate group. medkoo.com This sulfo group imparts high water solubility to the molecule, allowing it to be used in aqueous biological buffers without the need for organic solvents. This enhanced solubility is crucial for maintaining the homogeneity of the reaction mixture in physiological conditions. Furthermore, the negative charge of the sulfo group renders the molecule membrane-impermeable, making it particularly useful for labeling proteins on the cell surface. medkoo.com
Biotin Moiety for Streptavidin Affinity
The biotin moiety serves as a powerful handle for the detection and purification of labeled molecules. biochempeg.com Biotin, also known as vitamin H, exhibits an incredibly strong and specific affinity for the proteins avidin (B1170675) and streptavidin. biochempeg.comprecisepeg.comlumiprobe.com This high-affinity interaction is widely exploited in various biotechnological applications. biochempeg.comprecisepeg.com Once a target molecule is labeled with this compound, the biotin tag allows for its efficient capture and isolation using streptavidin-coated surfaces or beads. biochempeg.com
Mechanism of Action in Bioorthogonal Ligation
The primary mechanism of action for this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is a type of [3+2] cycloaddition between the strained alkyne of the DBCO group and an azide (B81097) functional group. broadpharm.comiris-biotech.de The inherent ring strain of the DBCO's cyclooctyne drives the reaction forward spontaneously without the need for a copper catalyst. glenresearch.com
The process begins with the introduction of an azide group onto a target biomolecule. This can be achieved through various metabolic labeling strategies. Subsequently, the this compound reagent is added. The DBCO moiety on the reagent then reacts specifically and covalently with the azide group on the target molecule. broadpharm.com This reaction results in the formation of a stable, five-membered triazole ring, effectively linking the biotin tag to the target biomolecule. broadpharm.com The reaction is highly specific and bioorthogonal, ensuring that the labeling occurs only between the DBCO and azide groups without cross-reactivity with other functional groups present in a biological system. broadpharm.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1363444-70-5 | medkoo.compharmaffiliates.com |
| Molecular Formula | C31H35N5O7S2 | pharmaffiliates.comchemsrc.com |
| Molecular Weight | 653.77 g/mol | medkoo.comchemsrc.com |
| Solubility | Water soluble (>5 mM in PBS) | |
| Storage Temperature | -20°C | medkoo.comlumiprobe.com |
Advanced Methodologies and Applications in Cellular and Molecular Research
Protein Labeling Strategies
DBCO-Sulfo-Link-Biotin is instrumental in advanced protein labeling strategies, primarily through the mechanism of copper-free click chemistry. interchim.fr This approach, known as strain-promoted alkyne-azide cycloaddition (SPAAC), involves the reaction between the DBCO group of the biotin (B1667282) reagent and an azide (B81097) group that has been metabolically incorporated into a target protein. interchim.frchempep.com This reaction is bioorthogonal, meaning it occurs with high specificity and efficiency within a complex biological environment without interfering with native biochemical processes. chempep.cominterchim.fr The resulting covalent bond forms a stable triazole linkage, securely attaching the biotin tag to the protein of interest. interchim.fr
Metabolic labeling is a powerful technique that introduces a bioorthogonal chemical reporter, such as an azide group, into proteins during their synthesis. researchgate.net This is achieved by providing cells with a non-canonical amino acid or a modified sugar that contains an azide moiety. The cellular machinery then incorporates these azide-tagged precursors into newly synthesized proteins or glycoproteins. researchgate.netmpg.de
Azidohomoalanine (AHA) and Azidonorleucine (ANL) are two non-canonical amino acids that serve as analogs for methionine. elifesciences.org Cells can take up these amino acids and incorporate them into newly synthesized proteins in place of methionine. nih.govnih.gov AHA can be incorporated by the cell's natural translational machinery. elifesciences.org ANL, however, requires the co-expression of a mutated methionyl-tRNA synthetase to be incorporated, allowing for more cell-type-specific labeling. elifesciences.orgpnas.org Once incorporated, the azide group on these amino acids provides a chemical handle for subsequent reaction with this compound. nih.gov This strategy, often termed bioorthogonal non-canonical amino acid tagging (BONCAT), allows for the specific labeling and subsequent isolation or visualization of proteins synthesized within a specific timeframe. nih.govpnas.org
| Non-Canonical Amino Acid | Incorporation Mechanism | Key Feature | Reference |
|---|---|---|---|
| Azidohomoalanine (AHA) | Utilizes endogenous methionyl-tRNA synthetase. | General labeling of newly synthesized proteins. | elifesciences.org |
| Azidonorleucine (ANL) | Requires a specific, mutated methionyl-tRNA synthetase. | Enables cell-type-specific protein labeling. | elifesciences.orgpnas.org |
For labeling glycoproteins, cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). nih.govnih.gov Cellular enzymes deacetylate Ac4ManNAz, and it is then metabolized and incorporated into the glycan chains of glycoproteins as N-azidoacetyl sialic acid. nih.govacs.org These azide-modified glycoproteins are then displayed on the cell surface. tum.de Because this compound is membrane-impermeable, it will specifically react with these surface-exposed azide groups, allowing for the selective biotinylation of the cell surface glycoproteome. tum.denih.gov This method has been used to label hundreds of transmembrane proteins with minimal intracellular uptake.
Following the metabolic incorporation of azide tags into proteins, either through non-canonical amino acids or azido-sugars, the direct biotinylation step is carried out by incubating the cells or cell lysates with this compound. mpg.denih.gov The highly reactive DBCO group readily undergoes a strain-promoted cycloaddition reaction with the azide group on the tagged proteins, forming a stable covalent bond. interchim.frchempep.com This copper-free click chemistry reaction is advantageous for live-cell labeling as it avoids the cytotoxicity associated with copper catalysts used in other click chemistry methods. interchim.frbiochempeg.com The hydrophilic nature of the sulfo group ensures the reagent's solubility in physiological buffers and confines the labeling to extracellular proteins when applied to intact cells. medkoo.comnih.gov This specificity is crucial for studying cell surface proteins and their interactions.
This compound offers distinct advantages over traditional biotinylation reagents like N-hydroxysuccinimide (NHS)-Sulfo-Biotin. NHS-Sulfo-Biotin reacts with primary amines (e.g., lysine (B10760008) residues) on proteins, which are abundant and widely distributed. nih.gov This can lead to non-specific labeling and may also interfere with subsequent analysis, such as tryptic digestion for mass spectrometry, by blocking cleavage sites. nih.govnih.gov
In contrast, this compound provides highly specific labeling of azide-tagged proteins. nih.gov A study using Xenopus oocytes expressing the Shaker Kv channel demonstrated this specificity. When the oocytes were supplemented with AHA, DBCO-Sulfo-Biotin successfully pulled down the channel protein. In the absence of AHA, no protein was pulled down, confirming the chemical selectivity of the DBCO-azide reaction. nih.gov Conversely, NHS-Sulfo-Biotin pulled down similar amounts of the protein regardless of AHA presence, as it targets readily available amine groups. nih.gov This highlights the superior specificity of the DBCO-based bioorthogonal labeling strategy. nih.gov
| Reagent | Target Functional Group | Specificity | Key Advantage | Reference |
|---|---|---|---|---|
| This compound | Azide | High (Bioorthogonal) | Labels only specifically tagged molecules. | nih.gov |
| NHS-Sulfo-Biotin | Primary Amine (Lysine) | Low (General) | Labels all surface proteins with exposed amines. | nih.gov |
Non-Canonical Amino Acid Incorporation (e.g., Azidohomoalanine - AHA, Azidonorleucine - ANL)
Direct Biotinylation of Azide-Tagged Proteins
Cell Surface Glycoproteome Analysis
The analysis of the cell surface glycoproteome is a critical area of research for understanding cellular communication, signaling, and disease pathology. This compound is a powerful tool for this application due to its membrane impermeability and specific reactivity with metabolically introduced azide-sugars. tum.denih.gov
The general workflow involves metabolically labeling cellular glycoproteins by incubating cells with an azide-containing sugar analog like Ac4ManNAz. nih.gov The cells' metabolic pathways process this sugar and incorporate it into the glycan chains of proteins, ultimately presenting azido-glycoproteins on the cell surface. tum.de Subsequently, intact, live cells are treated with the water-soluble and membrane-impermeable this compound. nih.gov The DBCO moiety reacts specifically with the surface-exposed azides via a copper-free click reaction, covalently attaching a biotin tag to the glycoproteins. nih.gov
This targeted biotinylation allows for the subsequent enrichment of the labeled surface glycoproteins from cell lysates using streptavidin-coated beads. nih.govnih.gov The enriched proteins can then be identified and quantified using mass spectrometry, providing a comprehensive profile of the cell surface glycoproteome. This method, sometimes referred to as 'Surface-Spanning Protein Enrichment with Click Sugars' (SUSPECS), has been successfully used to identify alterations in the neuronal surface glycoproteome in studies related to Alzheimer's disease. nih.gov
Selective Labeling of Membrane-Impermeable Glycoproteins
This compound is a crucial reagent for the selective labeling of glycoproteins on the cell surface. Its utility stems from its membrane-impermeable nature, a consequence of the negatively charged and water-soluble sulfonate group in its structure. medkoo.com This characteristic prevents the molecule from crossing the plasma membrane, thereby ensuring that only extracellular glycoproteins are tagged. medkoo.comnih.gov
The labeling process leverages a bioorthogonal chemical reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). nih.gov In this method, cells are first metabolically labeled with a sugar analog containing an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz). nih.gov This azide-modified sugar is incorporated into the glycan chains of newly synthesized glycoproteins. nih.gov Subsequently, live cells are treated with this compound. The dibenzocyclooctyne (DBCO) group on the biotin reagent reacts specifically with the azide group on the glycoproteins in a copper-free "click" reaction, resulting in the covalent attachment of a biotin tag to the cell surface glycoproteins. nih.gov This selective labeling occurs under physiological conditions, preserving cell viability. nih.gov
This methodology has been successfully applied to various cell types, including primary neurons and COS7 cells, demonstrating clear and specific labeling of the cell surface without detectable staining within the cytoplasm or other internal structures. nih.gov The hydrophilicity of this compound is a key factor in this selectivity, making it a preferred reagent for studying the surface glycoproteome. nih.gov
Application in Studies of Protein Abundance and Dynamics (e.g., Neuronal Glycoproteome, Shaker Kv Channels)
The selective labeling capabilities of this compound have proven invaluable in studying the abundance and dynamics of specific protein populations, such as the neuronal glycoproteome and Shaker Kv channels.
In neuroscience research, this compound has been instrumental in analyzing the neuronal surface glycoproteome. One study utilized this compound to investigate the effects of BACE1 inhibition, a therapeutic target in Alzheimer's disease research. By labeling glycoproteins on cultured neurons, researchers were able to detect significant changes in the abundance of specific proteins, including the Amyloid Precursor Protein (APP) and Amyloid Precursor-Like Protein 1 (APLP1), following inhibitor treatment. This highlights the utility of this reagent in probing cellular responses to pharmacological interventions.
In the field of membrane protein dynamics, this compound has been used to study the Shaker voltage-gated potassium (Kv) channels. Researchers have successfully incorporated the non-canonical amino acid azidohomoalanine (AHA) into Shaker Kv channels expressed in Xenopus oocytes. nih.govresearchgate.net These AHA-containing channels were then specifically labeled with this compound. nih.gov Importantly, this labeling did not alter the channel's expression, trafficking, or fundamental gating properties, demonstrating the bio-inert nature of the labeling process. nih.govresearchgate.net This approach allows for the site-specific modification of membrane proteins to explore their structure-function relationships in living cells. researchgate.net
| Research Application | Model System | Key Findings | Reference |
| Neuronal Glycoproteome Analysis | Cultured Neurons | BACE1 inhibition led to increased levels of surface APP and APLP1. | |
| Shaker Kv Channel Dynamics | Xenopus Oocytes | Successful site-specific labeling of channels with incorporated AHA without affecting protein function. | nih.govresearchgate.net |
Integration with Proteomic Workflows (e.g., SUSPECS method)
This compound is a key component of advanced proteomic workflows like the "surface-spanning enrichment with click-sugars" (SUSPECS) method. nih.govtum.de This technique is designed to identify and quantify proteins on the cell surface, providing insights into the cell's interaction with its environment. frontiersin.org
The SUSPECS workflow begins with the metabolic labeling of cells with an azide-containing sugar, such as N-azidoacetylmannosamine (ManNAz), which gets incorporated into the glycans of newly synthesized glycoproteins. tum.defrontiersin.org Because this compound is membrane-impermeable, subsequent treatment of the live cells with this reagent ensures that only the surface-exposed glycoproteins are biotinylated via a "click" reaction. tum.defrontiersin.org
Following biotinylation, the cells are lysed, and the biotin-tagged proteins are enriched using streptavidin-conjugated beads. tum.defrontiersin.org The captured proteins can then be identified and quantified using mass spectrometry. tum.defrontiersin.org A significant advantage of the SUSPECS method is its compatibility with complex culture conditions, including the presence of serum, as it specifically targets newly synthesized cellular proteins. nih.gov This makes it particularly useful for studying primary cells that require serum for viability. nih.gov The SUSPECS method has been successfully used to identify hundreds of transmembrane glycoproteins at the surface of primary neurons and to study proteins regulated by enzymes like ADAM15 at the cell surface. frontiersin.orgresearchgate.net
Proteomic Profiling
Enrichment and Purification of Biotinylated Proteins
Following the selective labeling of cell surface glycoproteins with this compound, the next critical step in proteomic profiling is the enrichment and purification of these tagged proteins. This process relies on the high-affinity interaction between biotin and streptavidin (or its variants like NeutrAvidin). nih.govresearchgate.net
After labeling, cells are lysed to release the cellular proteins. tum.de The resulting lysate, containing a complex mixture of biotinylated surface proteins and unlabeled intracellular proteins, is then incubated with streptavidin-conjugated magnetic beads or agarose (B213101) resin. tum.denih.gov The strong and specific binding between biotin and streptavidin allows for the efficient capture of the biotinylated proteins, while the unlabeled proteins remain in the solution and can be washed away. tum.denih.gov
This enrichment step is crucial for reducing the complexity of the sample and increasing the concentration of the target proteins, which is essential for subsequent analysis by mass spectrometry. nih.gov The purification can be performed at the protein level or, following enzymatic digestion of the protein mixture, at the peptide level. nih.gov Enrichment at the peptide level has been noted to minimize the co-purification of non-specifically bound proteins compared to protein-level enrichment. nih.gov The captured biotinylated proteins or peptides are then typically eluted from the beads before mass spectrometry analysis. nih.gov
Integration with Mass Spectrometry-Based Quantitative Proteomics
The purified biotinylated proteins are seamlessly integrated into mass spectrometry (MS)-based quantitative proteomic workflows to identify and quantify changes in the cell surface proteome. nih.govresearchgate.net After enrichment, the captured proteins are typically digested into smaller peptides directly on the beads, a process known as on-bead digestion. nih.gov
These resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). tum.de This powerful technique separates the complex peptide mixture and then fragments individual peptides to determine their amino acid sequence, which in turn leads to the identification of the original protein. uni-heidelberg.de
Quantitative analysis can be achieved through various MS-based strategies. Label-free quantification, for instance, compares the signal intensities of peptides between different experimental conditions to determine relative protein abundance. tum.de This approach has been used in SUSPECS workflows to identify proteins regulated by proteases like ADAM15 at the cell surface. tum.defrontiersin.org Alternatively, isobaric labeling techniques, such as Tandem Mass Tags (TMT), can be integrated for multiplexed quantitative proteomics, allowing for the simultaneous comparison of multiple samples. nih.gov The integration of this compound labeling with these advanced MS techniques provides a robust platform for the comprehensive and quantitative analysis of the dynamic cell surface glycoproteome. nih.govresearchgate.net
| Proteomic Workflow Step | Description | Key Reagents/Tools | Reference |
| Labeling | Covalent attachment of biotin to azide-modified surface glycoproteins on live cells. | This compound, Azide-containing sugar analogs (e.g., ManNAz) | nih.govnih.govtum.de |
| Enrichment | Capture of biotinylated proteins from cell lysate. | Streptavidin or NeutrAvidin beads/resin | nih.govresearchgate.nettum.de |
| Digestion | Enzymatic cleavage of enriched proteins into peptides. | Trypsin | nih.gov |
| Analysis | Separation, identification, and quantification of peptides. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | tum.deuni-heidelberg.de |
Minimization of False Positives in Metabolic Bioorthogonal Proteomics
A significant challenge in biotin-based affinity purification for proteomics is the potential for false positives. These can arise from the non-specific binding of abundant proteins to the affinity resin or from the co-purification of endogenously biotinylated proteins. nih.gov Naturally occurring biotin-dependent enzymes, such as carboxylases, are present in cells and can be a major source of contamination in these experiments. nih.gov
Studies using bioorthogonal noncanonical amino acid tagging (BONCAT) have highlighted this issue. nih.gov Even in negative control experiments where cells cannot incorporate the azide-bearing amino acid, affinity purification using biotin-based methods can still yield a significant number of false-positive protein identifications. nih.gov Research has shown that a large portion of these false positives are indeed naturally biotinylated proteins. nih.gov
To address this, various strategies are employed. Rigorous washing steps after the streptavidin pulldown help to remove non-specifically bound proteins. nih.gov Furthermore, comparing results to negative controls (e.g., cells not treated with the azide-sugar) is essential to distinguish true hits from background contaminants. nih.gov Methodological variations, such as enriching biotinylated glycopeptides after protein digestion rather than enriching whole proteins, can also help minimize non-specific binding. nih.gov More advanced approaches are also being developed, such as replacing the biotin-alkyne click chemistry with direct conjugation to a fluorescent dye (e.g., Cy3-alkyne), which completely eliminates the reliance on biotin and the associated false positives from endogenous biotinylation. nih.gov These efforts are critical for increasing the accuracy and resolution of metabolic bioorthogonal proteomics. nih.gov
Nucleic Acid Research Applications
The unique characteristics of this compound have positioned it as a valuable reagent in the field of nucleic acid research. Its application in copper-free click chemistry reactions allows for the efficient and specific labeling of nucleic acids, facilitating a deeper understanding of their structure, function, and interactions.
Functionalization of Nucleic Acids with Alkyne Groups
A prerequisite for the application of this compound is the introduction of an azide or alkyne functionality into the nucleic acid structure. While DBCO contains the alkyne group, nucleic acids are typically modified to contain the corresponding azide group for the cycloaddition reaction. However, the underlying principle of introducing a reactive handle into the nucleic acid remains the same.
The functionalization of nucleic acids with alkyne groups can be achieved through various methods. One common approach involves the enzymatic incorporation of modified nucleoside triphosphates during nucleic acid synthesis. tandfonline.com For instance, dUTPs modified at the C5 position with an alkyne group can serve as a synthetic handle. mdpi.com These modified nucleotides can be incorporated into DNA or RNA strands by polymerases. This method allows for the creation of "clickmers," which are nucleic acid scaffolds ready for conjugation with azide-bearing molecules. mdpi.com
Another strategy for introducing alkyne groups is through post-synthetic modification. This can involve the use of bifunctional linkers that have one group reactive towards the nucleic acid and another group presenting the alkyne functionality. For example, a 3-aminopropoxypropynyl linker can be used to synthesize modified pyrimidine (B1678525) nucleosides, offering both an amino group for further reactions and an alkyne group for click chemistry. tandfonline.com
Researchers have also explored the use of sulfinate salts to introduce azide-containing linkers to the C-H bonds on the nucleobase aromatic rings. biorxiv.org This method allows for the functionalization of long RNAs, which can then be reacted with alkyne-labeled compounds. biorxiv.org The table below summarizes some methods for introducing alkyne or azide functionalities into nucleic acids.
| Method | Description | Example of Modified Nucleotide | Reference |
| Enzymatic Incorporation | Polymerases incorporate nucleotides modified with an alkyne or azide group during DNA or RNA synthesis. | Alkyne-modified dUTP | mdpi.com |
| Post-Synthetic Modification | Chemical modification of synthesized nucleic acids to introduce the desired functional group. | 3-aminopropoxypropynyl linker on pyrimidine nucleosides | tandfonline.com |
| Sulfinate Salt Chemistry | Introduction of azide-containing linkers to nucleobases in long RNA molecules. | Azide-functionalized nucleobases | biorxiv.org |
Conjugation to Biotinylated Probes for Detection and Isolation
Once a nucleic acid is functionalized with an azide group, this compound can be readily conjugated to it via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This copper-free click chemistry reaction is highly efficient and biocompatible, allowing for the specific labeling of nucleic acids in complex biological samples. lumiprobe.com The resulting biotinylated nucleic acid can then be used for a variety of detection and isolation applications due to the high-affinity interaction between biotin and streptavidin.
The attachment of biotin through this method facilitates the purification of nucleic acids and is instrumental in identifying specific nucleic acid-protein interactions. biorxiv.org For example, biotinylated nucleic acids can be captured on streptavidin-coated surfaces or beads, enabling the isolation of the labeled molecule and any interacting partners. This is a powerful tool for pull-down assays and other affinity-based purification techniques.
In a study by Lu et al. (2024), this compound was utilized in the context of generating a nonproteinogenic aminoacyl-tRNA, highlighting its utility in complex biochemical systems. broadpharm.com The water-soluble nature of this compound, conferred by the sulfo group, makes it particularly suitable for these biological applications as it can be used in aqueous buffers without the need for organic solvents. broadpharm.com
| Application | Description | Key Feature of this compound | Reference |
| Nucleic Acid Detection | Biotinylated nucleic acids can be detected using streptavidin conjugated to a reporter molecule (e.g., a fluorophore or enzyme). | High-affinity biotin-streptavidin interaction | |
| Nucleic Acid Isolation | Biotinylated nucleic acids can be captured using streptavidin-coated solid supports for purification. | Strong and specific biotin-streptavidin binding | biorxiv.org |
| Interaction Studies | Isolation of biotinylated nucleic acid-protein complexes to study molecular interactions. | Efficient conjugation and strong affinity capture | biorxiv.org |
Applications in DNA Nanostructures and Gene Synthesis
The principles of functionalizing and labeling nucleic acids with this compound extend to the burgeoning fields of DNA nanotechnology and synthetic biology. DNA nanostructures, which are custom-designed assemblies of DNA strands, have found increasing use in biosensing and drug delivery. acs.org The facile functionalization of these structures is key to their application.
In the construction and analysis of DNA nanostructures, biotinylation plays a crucial role. For instance, DNA nanospheres, nanorods, and nanotiles have been labeled with biotin molecules for subsequent fluorescence staining. acs.org This allows for the visualization and quantification of these structures, both on the cell surface and after internalization. acs.org While the direct use of this compound in these specific examples is not detailed, the underlying strategy of using a biotin handle for detection is directly applicable. The copper-free nature of the DBCO-azide reaction would be advantageous in preserving the integrity of complex DNA assemblies during the labeling process.
In the realm of gene synthesis, the ability to specifically label and isolate newly synthesized DNA or RNA is critical for quality control and downstream applications. The enzymatic incorporation of azide-modified nucleotides followed by conjugation with this compound provides a robust method for achieving this. This approach allows for the selective capture and purification of the desired gene products.
| Field | Application of Biotin Labeling | Potential Advantage of this compound | Reference |
| DNA Nanotechnology | Visualization and tracking of DNA nanostructures. | Mild, copper-free reaction conditions preserve nanostructure integrity. | acs.org |
| Gene Synthesis | Purification and quality control of synthesized genes. | Specific and efficient labeling for affinity purification. |
Applications in Advanced Biological Constructs and Systems
Antibody-Drug Conjugate (ADC) Synthesis
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cell-killing power of a cytotoxic drug. fujifilm.comnih.govacs.org The three main components—the antibody, the linker, and the payload (cytotoxic drug)—work in concert to deliver highly potent agents directly to cancer cells, thereby minimizing damage to healthy tissue. nih.govacs.org
DBCO-Sulfo-Link-Biotin is categorized as a cleavable linker for use in the synthesis of ADCs. glpbio.cnmedchemexpress.comdcchemicals.combioscience.co.uk In this context, the linker's primary function is to securely attach the cytotoxic payload to the antibody while it circulates in the bloodstream and then to release the payload upon internalization into the target cancer cell. fujifilm.comnih.gov The stability of the linker is critical to prevent premature drug release, which could lead to systemic toxicity. fujifilm.com
The assembly process often involves the DBCO group, which reacts with an azide-functionalized molecule through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.com This copper-free click chemistry reaction allows for the efficient and specific conjugation of biomolecules under physiological conditions. taskcm.com While many sources describe this compound as a cleavable linker, the specific mechanism of cleavage is not always detailed. glpbio.cnmedchemexpress.combioscience.co.uk However, a common strategy for creating cleavable linkers in similar systems involves incorporating a disulfide bond. nih.gov For instance, a related compound, DBCO-S-S-biotin, which contains a disulfide bond, can be cleaved using a reducing agent like dithiothreitol (B142953) (DTT). nih.gov Enzyme-cleavable linkers, which are severed by enzymes prevalent inside lysosomes, are also a common approach in ADC design. nih.govacs.org
| Component | Function in ADC Assembly |
| DBCO Group | Enables covalent attachment to azide-modified antibodies or payloads via copper-free click chemistry (SPAAC). medchemexpress.com |
| Cleavable Moiety | Designed to be stable in circulation and break under specific conditions (e.g., low pH, reducing environment, enzymatic action) inside the target cell to release the drug. nih.govacs.org |
| Biotin (B1667282) Tag | Facilitates purification of the ADC during synthesis or can be used for detection in analytical assays. |
| Sulfo Group | Increases the aqueous solubility of the linker, making it suitable for reactions in biological buffers without organic solvents. broadpharm.com |
The primary targeting mechanism of an ADC is dictated by its monoclonal antibody component, which is engineered to bind to specific antigens overexpressed on the surface of cancer cells. nih.govacs.org The role of the linker, such as this compound, is to support this strategy by ensuring the integrity of the conjugate until it reaches its destination. fujifilm.com
Role as a Cleavable Linker in ADC Assembly
Extracellular Vesicle (EV) Research
Extracellular vesicles (EVs) are cell-derived membrane-bound particles that mediate intercellular communication and are being explored as vehicles for drug delivery due to their biocompatibility and ability to cross biological barriers. semanticscholar.orgmdpi.com Chemical engineering of the EV surface is a key strategy to enhance their therapeutic potential. semanticscholar.org
A significant challenge in EV research is the ability to isolate and track EVs from specific cell populations. Metabolic glycoengineering provides a powerful solution to this problem. nih.govresearchgate.net In this method, cells are cultured with unnatural sugars containing chemical reporter groups, such as an azide (B81097) group (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManAz). nih.govmdpi.com These azide-sugars are metabolized by the cells and incorporated into the glycans on the cell surface, and consequently, on the surface of the EVs they secrete. nih.govresearchgate.net
These azide-tagged EVs can then be specifically captured and isolated from complex biological fluids. nih.gov In one study, azide-labeled EVs were reacted with DBCO-S-S-biotin. nih.gov The DBCO group on the linker clicks onto the azide on the EV surface, effectively tagging the EV with biotin. nih.gov These biotinylated EVs can then be efficiently isolated using streptavidin-coated magnetic microbeads. nih.gov A key advantage of this method is the ability to release the captured EVs intact by cleaving the disulfide bond in the linker with a reducing agent like DTT. nih.gov
Workflow for Metabolic Tagging and Isolation of EVs
| Step | Description | Key Reagents |
|---|---|---|
| 1. Metabolic Labeling | Parent cells are cultured with an unnatural sugar containing an azide group. The cells metabolize the sugar, resulting in the secretion of azide-tagged EVs. nih.govresearchgate.net | Ac4ManAz |
| 2. Biotinylation | The isolated, azide-tagged EVs are incubated with a DBCO-biotin linker. The DBCO group reacts with the azide on the EV surface via click chemistry. nih.gov | DBCO-S-S-Biotin |
| 3. Affinity Capture | The biotinylated EVs are incubated with streptavidin-coated magnetic microbeads, which bind tightly to the biotin tag. nih.gov | Streptavidin Microbeads |
| 4. Isolation | The EV-bound microbeads are separated from the solution using a magnetic field. nih.gov | Magnet |
| 5. Elution | The captured EVs are released from the beads by adding a reducing agent that cleaves the disulfide bond in the linker. nih.gov | Dithiothreitol (DTT) |
Beyond isolation, the same metabolic labeling and click chemistry strategy can be used to functionalize the surface of EVs with molecules that enhance their therapeutic properties. nih.govresearchgate.net This allows for the creation of engineered EVs with novel capabilities for targeted delivery and immunomodulation. nih.govbiomaterials.org
For targeted delivery, targeting ligands such as peptides or antibodies can be conjugated to the EV surface. In one approach, DBCO groups were introduced to the EV surface by reacting them with DBCO-sulfo-NHS ester. mdpi.comuni-saarland.de These DBCO-functionalized EVs were then reacted with an azide-modified targeting peptide, c(RGDyK), to create EVs capable of targeting cells in a lesion region. mdpi.comuni-saarland.de
For immunomodulation, immune-stimulating molecules can be attached to EVs. Research has shown that conjugating a Toll-like receptor 9 (TLR9) agonist, such as CpG oligodeoxynucleotides, to tumor-derived EVs can significantly enhance the activation of dendritic cells (DCs). nih.gov In this work, azido-labeled EVs were conjugated with DBCO-modified CpG. nih.gov The resulting CpG-EVs were shown to improve the processing and presentation of tumor antigens by DCs, leading to a more robust anti-tumor immune response. nih.gov
Metabolic Tagging and Isolation of EVs
Development of Molecular Probes and Imaging Agents
The unique combination of a bioorthogonal reactive group (DBCO) and a high-affinity tag (biotin) makes this compound a valuable component in the construction of molecular probes and imaging agents. taskcm.com These tools are essential for labeling, detecting, and visualizing biomolecules to study their function and dynamics in complex biological systems. axispharm.com
The fundamental principle involves a two-step process. First, the DBCO group of the linker is used to covalently attach it to an azide-modified target molecule via a copper-free click reaction. taskcm.com Second, the biotin tag is detected using a streptavidin conjugate. Streptavidin can be linked to a variety of reporter molecules, including enzymes (like horseradish peroxidase for colorimetric assays) or fluorescent dyes (for imaging). nih.gov
This strategy has been applied in several research contexts:
Cell Surface Protein Labeling: Researchers have used DBCO-sulfo-biotin to label glycoproteins on the surface of neuronal cells to study changes in protein levels related to Alzheimer's disease models.
In Vivo Tracking of EVs: To visualize the biodistribution of EVs, they can be metabolically labeled with azides and then reacted with a DBCO-linked fluorescent dye, such as DBCO-Cy3, for in vivo tracking. nih.gov Similarly, exosomes have been functionalized with DBCO groups and then reacted with Cy5-azide to enable their visualization. mdpi.com
Antibody Development: The compound has been used to create biotin-labeled molecular probes for isolating and characterizing antibodies against viral proteins, such as the SARS-CoV-2 spike protein.
| Application Area | Target Molecule | Conjugated Reporter/Agent | Research Goal |
| Neuroscience | Azide-modified neuronal glycoproteins | Streptavidin-HRP | Quantify changes in cell surface protein expression. |
| EV Research | Azide-tagged extracellular vesicles nih.gov | DBCO-Cy3 / Streptavidin-beads | Isolate, track, and visualize EVs in vitro and in vivo. nih.gov |
| Virology | SARS-CoV-2 spike proteins | Streptavidin | Isolate and characterize specific neutralizing antibodies. |
Radiolabeling Strategies (e.g., [18F]FB-sulfo-DBCO for Positron Emission Tomography Imaging)
A significant application of the DBCO moiety is in pre-targeted radiolabeling for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool. A key example is the development of water-soluble, fluorine-18 (B77423) labeled radiotracers like [18F]FB-sulfo-DBCO. nih.govacs.org This strategy employs a bioorthogonal, two-step approach: first, a biomolecule or organism of interest is metabolically labeled with an azide-bearing compound, and subsequently, the [18F]FB-sulfo-DBCO tracer is administered, which specifically reacts with the azide tag via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov
This pre-targeting method has been effectively demonstrated for imaging bacterial infections. acs.orgnih.gov In this approach, pathogenic bacteria incorporate azide-bearing D-amino acids, such as 3-azido-D-alanine (B7909828), into their peptidoglycan cell walls. nih.govnih.gov The subsequent administration of [18F]FB-sulfo-DBCO leads to the accumulation of the radioactive fluorine-18 isotope specifically at the site of infection, allowing for clear visualization by PET scan. acs.org
Research Findings for [18F]FB-sulfo-DBCO PET Imaging
| Finding | Organism/System | Key Result | Reference |
|---|---|---|---|
| In Vitro Labeling Efficacy | Staphylococcus aureus | 7-fold higher [18F]FB-sulfo-DBCO ligation in bacteria treated with 3-azido-d-alanine versus controls. | nih.gov |
| In Vivo Biodistribution | Healthy Mice | Showed rapid clearance, low background signals, and no evidence of defluorination. | nih.govacs.org |
| Excretion Pathway | Healthy Mice | Dominant hepatobiliary excretion observed. | nih.gov |
| Nonspecific Binding Comparison | Agarose (B213101) Controls & Bacteria | [18F]Sulfo-DBCO showed fewer instances of nonspecific binding compared to less soluble versions like [18F]FB-DBCO. | escholarship.org |
Integration with Fluorescent Labeling for Microscopic Imaging
The DBCO-biotin structure is exceptionally well-suited for a two-step fluorescent labeling protocol for high-resolution microscopic imaging. This method leverages the high-affinity, non-covalent interaction between biotin and streptavidin. The process involves two core steps:
Bioorthogonal Reaction: A target biomolecule, cell, or tissue is first modified with an azide group. It is then treated with this compound. The DBCO group reacts specifically with the azide via SPAAC, effectively tagging the target with a biotin molecule. medchemexpress.combiotium.com
Fluorescent Detection: The biotinylated target is subsequently incubated with streptavidin that has been pre-conjugated to a fluorescent dye (fluorophore). mit.edu The strong biotin-streptavidin bond ensures stable and specific attachment of the fluorophore to the target, enabling visualization.
This modular approach is highly advantageous because it allows for signal amplification; multiple fluorophore-conjugated streptavidin molecules can potentially bind to a single biotin tag. Furthermore, it offers flexibility, as the same biotinylated sample can be probed with streptavidin conjugated to different fluorophores, depending on the imaging setup and experimental needs. interchim.frjenabioscience.com The copper-free nature of the SPAAC reaction makes it ideal for labeling live cells without the concern of copper-induced cytotoxicity. biotium.com
A wide array of fluorescent dyes are commercially available conjugated to streptavidin, covering the full visible and near-infrared spectrum, making this technique compatible with most fluorescence microscopy platforms. interchim.frjenabioscience.com
Common Fluorophores for Streptavidin Conjugation in Biotin-Based Imaging
| Fluorophore Class | Example Dyes | Typical Application | Reference |
|---|---|---|---|
| Cyanine Dyes | Cy3, Cy5, Cy7 | Fluorescence microscopy, flow cytometry, gel imaging. | medchemexpress.cominterchim.fr |
| Rhodamine Dyes | TAMRA, Texas Red, ROX | Bright and photostable dyes for various imaging techniques. | interchim.frjenabioscience.comlumiprobe.com |
| Fluorescein Dyes | FAM, FITC | Widely used green fluorophores for microscopy and flow cytometry. | interchim.fr |
| Specialty Dyes | SeTau Dyes, CF® Dyes, BDP Dyes | Dyes with enhanced brightness, photostability, or specific spectral properties for advanced imaging. | biotium.comlumiprobe.comsetabiomedicals.com |
Engineering of Biological Scaffolds and Materials
This compound is instrumental in the surface functionalization and engineering of biomaterials, including polymeric scaffolds, to create advanced materials with specific biological activities.
Functionalization of Polymeric Scaffolds via SPAAC
Polymeric scaffolds are widely used in tissue engineering and regenerative medicine to provide structural support for cell growth and tissue formation. The ability to functionalize these scaffolds with bioactive molecules is crucial for directing cellular behavior. This compound facilitates this process through a multi-step strategy.
First, the surface of a polymeric scaffold is modified to introduce azide functionalities. Then, the azide-modified scaffold is treated with this compound. The SPAAC reaction covalently attaches the biotin moiety to the scaffold surface. This biotinylated scaffold can then act as a versatile platform for immobilizing various biological entities. For example, streptavidin-conjugated growth factors, peptides, or enzymes can be easily anchored to the surface, creating a bioactive environment that can promote cell adhesion, proliferation, and differentiation. One study highlights the use of this click chemistry approach for fabricating spatially functionalized 3D-printed scaffolds for applications in osteochondral tissue engineering. broadpharm.com
Bioconjugation with Biomaterials for Advanced Applications
The application of this compound extends to the bioconjugation of various biomaterials for advanced scientific and therapeutic purposes. Its high water solubility is a significant advantage, allowing conjugation reactions to be performed efficiently in aqueous buffers, which is essential for maintaining the stability and function of most biological molecules. biotium.com
Detailed research findings showcase its use in sophisticated molecular biology and neuroscience applications. For instance, this compound was used to synthesize a cell-impermeable proteasome inhibitor. biorxiv.org In this work, an azide-modified version of the inhibitor MG-132 was reacted with this compound via SPAAC. biorxiv.org The resulting biotinylated inhibitor was used to study the role of proteasomes located on the neuronal cell membrane, demonstrating the utility of this compound in creating highly specific molecular probes for investigating complex biological systems. biorxiv.org In the field of proteomics and synthetic biology, this compound has been used as an intermediate to link biotin to custom amino acid complexes and to generate specialized aminoacyl-tRNAs for incorporating non-natural amino acids into proteins. mit.edubroadpharm.com
Methodological Considerations and Optimization
Reaction Kinetics and Efficiency in Aqueous Environments
DBCO-Sulfo-Link-Biotin participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a type of copper-free click chemistry. This bioorthogonal reaction is prized for its specificity and ability to proceed in complex biological milieu. The inclusion of a sulfonate (sulfo) group significantly enhances the water solubility of the molecule, a critical feature for conducting reactions in physiological buffers without the need for organic co-solvents. guidechem.com This property helps to maintain reaction homogeneity and is crucial for applications involving live cells or purified proteins that are sensitive to organic solvents.
The reaction between the dibenzocyclooctyne (DBCO) group of the linker and an azide-functionalized molecule results in the formation of a stable triazole linkage. The kinetics of this reaction are generally rapid, a key advantage for bioconjugation where minimizing reaction time can be crucial to preserving the function of biological molecules. The inherent ring strain of the DBCO moiety is the driving force behind this catalyst-free reaction.
Strategies for Optimizing Conjugation Efficiency
Several factors can be modulated to maximize the efficiency of conjugation reactions using this compound.
Molar Ratio: The stoichiometry of the reactants is a critical parameter. Titrating the molar ratio of this compound to the azide-containing biomolecule is a common strategy to optimize conjugation. For instance, in antibody conjugation, testing linker-to-antibody ratios from 2:1 to 8:1 can help identify the optimal condition that maximizes labeling while minimizing potential issues like aggregation.
Buffer Composition and pH: The choice of buffer can significantly impact reaction efficiency. Amine-containing buffers, such as Tris, should be avoided as they can react with certain functionalities on the biomolecule or linker. HEPES buffer at a pH of around 7.5 is often recommended. The pH of the reaction mixture can influence the stability and reactivity of the biomolecules involved.
Reaction Time and Temperature: While SPAAC reactions are generally fast, allowing the reaction to proceed overnight is a common practice to ensure completion, as demonstrated in the conjugation to amino acid complexes. mit.edu Reactions are typically carried out at room temperature. biorxiv.org
Table 1: Key Parameters for Optimizing this compound Conjugation
| Parameter | Recommendation/Consideration | Rationale |
|---|---|---|
| Molar Ratio | Titrate linker-to-biomolecule ratio (e.g., 2:1 to 8:1 for antibodies). | Balances labeling efficiency with the risk of aggregation. |
| Buffer | Use non-amine-containing buffers like HEPES (pH ~7.5). | Avoids side reactions with the linker or biomolecule. |
| Solvent | Utilize aqueous buffers (e.g., PBS) due to the sulfo group. | Ensures solubility and compatibility with biological samples. |
| Reaction Time | Can range from minutes to overnight, depending on the specific application. mit.edubiorxiv.org | Allows for reaction completion. |
| Temperature | Typically performed at room temperature. biorxiv.org | Balances reaction rate with biomolecule stability. |
Purification and Characterization of Bioconjugates
Following the conjugation reaction, purification is necessary to remove unreacted labeling reagent and other byproducts. The biotin (B1667282) moiety of this compound facilitates affinity-based purification using streptavidin or avidin (B1170675) resins. This is a highly specific and efficient method for isolating the biotinylated bioconjugate. For larger biomolecules like proteins, size-exclusion chromatography (SEC) or centrifugal filtration can also be employed to separate the labeled product from smaller, unreacted components. mit.edu
Characterization of the resulting bioconjugate is essential to confirm successful labeling and to determine the degree of labeling.
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize a shift in the molecular weight of a protein after conjugation, providing qualitative evidence of labeling.
Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the bioconjugate, allowing for confirmation of the covalent modification and determination of the number of biotin linkers attached to the biomolecule.
HPLC: High-performance liquid chromatography can be used to assess the purity of the conjugate and to separate different labeled species.
Streptavidin-based Assays: Techniques like ELISA or Western blotting, using enzyme-conjugated streptavidin, can be used for the detection and quantification of the biotinylated product. mit.edu
Compatibility with Live Cell Systems and In Vitro Models
A significant advantage of this compound is its suitability for applications involving live cells and in vitro models. biorxiv.org The copper-free nature of the SPAAC reaction circumvents the issue of copper-induced cytotoxicity, which is a major concern in live-cell labeling experiments. The high water solubility imparted by the sulfo group further enhances its biocompatibility, allowing for its use in aqueous cell culture media without the need for potentially harmful organic solvents. guidechem.com
This compound has been successfully used for the surface biotinylation of plasma membrane proteins on primary neurons. biorxiv.org In such experiments, the non-permeable nature of the reagent ensures that only extracellularly accessible proteins are labeled. This specificity is crucial for studying cell surface phenomena. Researchers have demonstrated the ability to covalently modify neuronal membrane proteasomes using a derivative synthesized from this compound, with the biotin tag serving as a tracer to identify the inhibited proteasomes. biorxiv.org This highlights the compound's utility in probing complex biological processes within a live-cell context. The compatibility of this reagent with live cells opens up possibilities for a wide range of applications, including cell surface protein profiling, receptor tracking, and the study of dynamic cellular events.
Emerging Research Directions and Future Perspectives
Expansion of Bioorthogonal Toolkits Utilizing DBCO-Sulfo-Link-Biotin
The field of bioorthogonal chemistry is in a constant state of evolution, with a primary goal of broadening the range of chemical reactions that can occur within living organisms without disrupting native biochemical processes. While the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction involving a dibenzocyclooctyne (DBCO) group is a well-established method, research is actively being pursued to discover new reaction partners and enhance current techniques. elifesciences.org
A significant area of this research focuses on creating novel azide-containing molecules that react more rapidly with DBCO. This would facilitate the detection of biomolecules present in low quantities. Researchers are also exploring the use of this compound in complex, multi-step labeling strategies. acs.org These strategies involve the use of SPAAC in combination with other bioorthogonal reactions, which allows for the simultaneous tracking of multiple targets within a cell. This expansion of bioorthogonal methods enables more intricate experimental designs, leading to a more comprehensive understanding of cellular dynamics. acs.orgbiorxiv.org
Integration with Advanced Imaging Techniques (e.g., Super-Resolution Microscopy)
The specific and stable covalent bond formed by this compound makes it an excellent reagent for advanced imaging methods that offer exceptional spatial resolution. nih.govacs.org Super-resolution microscopy techniques like direct Stochastic Optical Reconstruction Microscopy (dSTORM) and Photoactivated Localization Microscopy (PALM) depend on the accurate localization of single fluorophores to construct images. nih.govfrontiersin.orgnih.gov
By attaching a fluorescent dye to the biotin (B1667282) end of this compound after it has reacted with a target molecule modified with an azide (B81097) group, researchers can obtain images of cellular components at the nanoscale. nih.govfrontiersin.org The compact nature of the DBCO-linker-biotin molecule minimizes the distance between the target and the fluorescent label, a critical factor for achieving high-resolution images. This integration is providing unprecedented insights into the organization of proteins, the distribution of nucleic acids, and other subcellular structures. acs.orgfrontiersin.org
Table 1: Applications of this compound in Advanced Imaging
| Imaging Technique | Target Biomolecule | Research Finding |
| dSTORM | Peptidoglycan | Enabled 30-nm resolution imaging of peptidoglycan synthesis in bacteria, providing detailed insights into the cell wall assembly process. nih.gov |
| DNA-PAINT | Microtubules | Allowed for the comparison of linkage errors between direct and indirect immunolabeling, showing that direct labeling with DBCO-conjugated DNA strands results in thinner, more accurate representations of microtubule structures. acs.org |
| dSTORM | Plasma Membrane Proteins & Glycans | Facilitated the efficient and specific visualization of plasma membrane proteins and glycans with single-molecule sensitivity, allowing for quantitative analysis of their nanoscale spatial distribution. frontiersin.org |
Development of Novel Biosensors and Diagnostics
The combination of the highly specific and strong interaction between biotin and streptavidin with the bioorthogonal nature of the DBCO-azide reaction forms a robust foundation for creating new biosensors and diagnostic tools. chemimpex.comchemimpex.combeilstein-journals.org Researchers are utilizing these features to design sensitive assays for detecting biomarkers associated with various diseases. chemimpex.combeilstein-journals.org
For example, this compound can be used to capture azide-labeled molecules from complex biological samples like blood plasma. nih.gov These captured molecules can then be identified using streptavidin linked to a detectable marker, such as an enzyme or a fluorescent probe. beilstein-journals.orgresearchgate.net This "click-and-pull-down" method is being investigated for the early detection of diseases like cancer by identifying specific glycoproteins or other biomolecules that serve as disease indicators. beilstein-journals.org A significant future direction is the development of in situ diagnostics, which would allow for detection to occur directly within tissues or living organisms. taskcm.com
Applications in Synthetic Biology and Systems Engineering
Synthetic biology focuses on designing and building new biological components and systems. This compound is proving to be a vital tool in this area for the precise modification and monitoring of these engineered parts. For example, it can be used to label and purify synthetically designed proteins that incorporate unnatural amino acids containing azide groups. elifesciences.orgacs.org
In the field of systems engineering, which aims to understand and model complex biological networks, this compound is used to map interactions between proteins and identify post-translational modifications within artificially created pathways. rsc.orgrsc.org By introducing azide-modified components into a synthetic system and then labeling them with this compound, researchers can unravel the connections and dynamics of the engineered network. rsc.orgrsc.orgacs.org This information is crucial for the rational design and improvement of synthetic biological circuits.
Q & A
Basic Research Questions
Q. What structural and functional features of DBCO-Sulfo-Link-Biotin are critical for its role in ADC synthesis?
- Mechanistic Insight : The compound combines three functional modules:
- DBCO (Dibenzocyclooctyne) : Enables copper-free click chemistry with azide-modified antibodies, ensuring rapid and bioorthogonal conjugation .
- Sulfo Group : Enhances aqueous solubility, critical for maintaining reaction homogeneity in physiological buffers .
- Biotin : Facilitates post-conjugation detection via streptavidin-based assays (e.g., ELISA, Western blot) .
Q. What standardized analytical methods validate the purity and structural integrity of this compound?
- Key Techniques :
- Thresholds : ≥95% purity (HPLC) and ≤5% aggregate formation (SEC-HPLC) are recommended for reproducible ADC synthesis .
Q. How does the sulfo group in this compound improve solubility, and what experimental conditions optimize its use?
- Solubility Mechanism : The sulfonate group increases hydrophilicity, enabling dissolution in PBS (pH 7.4) at concentrations ≥10 mM .
- Optimization : Pre-conjugate the linker in 10 mM sodium acetate (pH 5.0) to prevent precipitation. Monitor solubility via dynamic light scattering (DLS) during reaction setup .
Advanced Research Questions
Q. How can researchers optimize this compound-antibody conjugation efficiency while minimizing aggregation?
- Strategies :
- Molar Ratio Titration : Test linker:antibody ratios from 2:1 to 8:1. Assess conjugation efficiency via SDS-PAGE (shift in antibody MW) .
- Buffer Optimization : Use 50 mM HEPES (pH 8.5) + 150 mM NaCl to stabilize the antibody during reaction .
- Aggregation Mitigation : Post-conjugation, purify ADCs via size-exclusion chromatography (SEC) and analyze aggregates using analytical ultracentrifugation (AUC) .
Q. What methodologies assess the stability of this compound under diverse pH and temperature conditions?
- In Vitro Stability Protocol :
Incubate the linker in buffers mimicking physiological (pH 7.4), lysosomal (pH 4.5), and blood plasma (pH 7.4 + 37°C) environments.
Sample at 0, 24, 48, and 72 hours.
Quantify intact linker via LC-MS/MS and degradation products via fragmentation patterns .
- Data Interpretation : Use first-order kinetics models to calculate half-life (t½). Discrepancies in t½ between studies may arise from buffer ionic strength or trace metal ions .
Q. How should contradictory data on this compound’s degradation kinetics be resolved?
- Root-Cause Analysis :
- Controlled Replication : Repeat experiments using standardized buffers (e.g., PBS vs. Tris-HCl) and document metal chelators (e.g., EDTA) usage .
- Statistical Modeling : Apply multivariate regression to identify factors (e.g., temperature, buffer composition) with significant effects on degradation rates .
Methodological Best Practices
- Literature Integration : Cross-reference synthetic protocols with Portnoff et al. (2017) for ADC design and stability assays .
- Data Transparency : Follow PLOS guidelines to deposit raw MS/NMR spectra in public repositories (e.g., Zenodo) for independent verification .
- Conflict Resolution : Document all experimental variables (e.g., buffer lot numbers, equipment calibration) to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
